5-Amino-1-(2,3-dimethylphenyl)-4-(1-methyl-1H-1,3-benzodiazol-2-YL)-2,3-dihydro-1H-pyrrol-3-one
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Overview
Description
5-Amino-1-(2,3-dimethylphenyl)-4-(1-methyl-1H-1,3-benzodiazol-2-YL)-2,3-dihydro-1H-pyrrol-3-one belongs to the class of heterocyclic compounds. Its complex structure combines a pyrrole ring, a benzodiazole ring, and an amino group. The compound’s synthesis involves intricate steps, resulting in a unique molecular architecture.
Preparation Methods
Synthetic Routes:
Multistep Synthesis: The compound can be synthesized through a multistep process involving cyclization reactions. One common approach starts with the condensation of 2,3-dimethylbenzaldehyde with 2-aminobenzophenone to form the benzodiazole ring. Subsequent steps include cyclization with an appropriate amine and reduction to yield the final product.
Heterocyclic Chemistry: Researchers have explored various heterocyclic reactions to access this compound. These include condensation reactions, cyclizations, and reductive amination.
Industrial Production:
While no large-scale industrial production method is widely reported, research laboratories often prepare this compound for scientific investigations and drug development.
Chemical Reactions Analysis
5-Amino-1-(2,3-dimethylphenyl)-4-(1-methyl-1H-1,3-benzodiazol-2-YL)-2,3-dihydro-1H-pyrrol-3-one participates in several chemical reactions:
Oxidation: It can undergo oxidation reactions, leading to the formation of various oxidation states.
Reduction: Reduction processes yield derivatives with modified functional groups.
Substitution: The amino group can be substituted with other functional groups. Common reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines).
Major products formed from these reactions include derivatives with altered substituents or functional groups.
Scientific Research Applications
This compound finds applications across multiple fields:
Medicine: Researchers investigate its potential as a drug candidate due to its unique structure. It may exhibit antimicrobial, antiviral, or anticancer properties.
Chemical Biology: Scientists study its interactions with biological macromolecules (e.g., proteins, nucleic acids) to understand its mode of action.
Materials Science: Its heterocyclic framework makes it interesting for designing functional materials.
Mechanism of Action
The exact mechanism remains an active area of research. potential molecular targets include enzymes, receptors, or cellular pathways. Further studies are needed to elucidate its precise effects.
Comparison with Similar Compounds
While there are no direct analogs, we can compare it to related heterocyclic compounds, such as benzodiazoles, pyrroles, and benzimidazoles. Its unique combination of structural features sets it apart.
: Example reference. Actual sources may vary based on specific studies and publications.
Properties
Molecular Formula |
C20H20N4O |
---|---|
Molecular Weight |
332.4 g/mol |
IUPAC Name |
1-(2,3-dimethylphenyl)-5-imino-4-(1-methylbenzimidazol-2-yl)-2H-pyrrol-3-ol |
InChI |
InChI=1S/C20H20N4O/c1-12-7-6-10-15(13(12)2)24-11-17(25)18(19(24)21)20-22-14-8-4-5-9-16(14)23(20)3/h4-10,21,25H,11H2,1-3H3 |
InChI Key |
MWSHONWVUWVIPK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)N2CC(=C(C2=N)C3=NC4=CC=CC=C4N3C)O)C |
Origin of Product |
United States |
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